molecular formula C₁₄H₂₃Cl₂N₃O₂ B1662734 Spiromustine CAS No. 56605-16-4

Spiromustine

Cat. No. B1662734
CAS RN: 56605-16-4
M. Wt: 336.3 g/mol
InChI Key: QNKJFXARIMSDBR-UHFFFAOYSA-N
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Description

Spiromustine is a new alkylating agent . It was rationally designed as a lipophilic compound capable of penetrating the Central Nervous System (CNS) . This lipophilicity may also enhance alkylating activity against tumors other than brain tumors .


Molecular Structure Analysis

Spiromustine has a molecular formula of C14H23Cl2N3O2 . Its average mass is 336.257 Da and its monoisotopic mass is 335.116730 Da .


Chemical Reactions Analysis

Spiromustine is an alkylating agent . Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death .

Scientific Research Applications

Scientific Research Applications of Spiromustine

1. Application in Alkylating Activity Against Tumors Spiromustine has been identified as a promising alkylating agent, particularly notable for its lipophilic properties that enable it to penetrate the central nervous system (CNS). This attribute enhances its effectiveness against various tumors, including brain tumors. It has shown activity against an array of tumors in preclinical screenings, such as intracranially implanted ependymoblastoma and intracerebral glioma in rats. Its cell cycle non-specific action, along with its pharmacokinetics involving biphasic plasma decay, hepatic metabolism, enterohepatic circulation of metabolites, and renal excretion, contribute to its potential as a therapeutic agent (Shoemaker et al., 2004).

2. Role in Cardiovascular Research Although the studies retrieved primarily focus on spironolactone, which differs from spiromustine, they highlight the broader context of how spiromustine’s relatives or similar compounds are being utilized in cardiovascular research. For example, spironolactone's application in heart failure treatment and its effect on left ventricular function and exercise tolerance provide insight into the potential cardiovascular implications of related compounds (Cicoira et al., 2002).

3. Involvement in Pulmonary Research Spiromustine’s broader family of compounds, including spironolactone, has been implicated in pulmonary research, such as the Subpopulations and Intermediate Outcomes in COPD Study (SPIROMICS). This type of research can guide future development of therapies for chronic obstructive pulmonary disease (COPD), offering insights into how spiromustine or similar compounds might be applied in pulmonary conditions (Couper et al., 2013).

4. Exploration in Dermatological Applications Similar to spiromustine, spironolactone has been explored for dermatological applications, particularly in treating skin conditions like acne. This indicates a potential area of research where spiromustine could be explored, considering its chemical relations and properties (Carpenter & Kemp, 2021)

Safety And Hazards

Spiromustine should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Spiromustine is currently entering Phase I clinical trials . Based on results from murine studies, a split-dose schedule is suggested for future clinical trials . This approach decreased the acute neurological toxicity in mice and allowed a larger total dosage to be delivered compared to a single bolus dosage .

properties

IUPAC Name

3-[2-[bis(2-chloroethyl)amino]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23Cl2N3O2/c15-6-8-18(9-7-16)10-11-19-12(20)14(17-13(19)21)4-2-1-3-5-14/h1-11H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKJFXARIMSDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205171
Record name Spiromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiromustine

CAS RN

56605-16-4
Record name Spiromustine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56605-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiromustine [USAN:INN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056605164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPIROMUSTINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172112
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Record name Spiromustine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIROMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3HB83X76Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
DD Shoemaker, PJ O'Dwyer, S Marsoni… - Investigational New …, 1983 - Springer
… Spiromustine is currently entering … of spiromustine 60 mg, and one ampule of sterile DMA, 1 ml. The preparation of the product for administration involves dissolution of the spiromustine …
Number of citations: 18 link.springer.com
R Pazdur, BG Redman, T Corbett, M Phillips, LH Baker - Cancer research, 1987 - AACR
… In vitro, in the 9L rat brain tumor model, spiromustine caused … State University to evaluate spiromustine regarding toxicity and … Due to the neurotoxicity of spiromustine and the purported …
Number of citations: 18 aacrjournals.org
PN Huguenin, JA Kelley - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
The synthesis of deuterium labelled spiromustine, a potential new antitumor agent designed specifically for neoplasms of the central nervous system, is described. Eight deuterium …
A Haces, JS Driscoll, JS Roth, RL Heideman… - Journal of …, 1986 - Elsevier
Spiromustine is a hydantoin-containing nitrogen mustard currently in Phase I clinical trial. Since the in vitro plasma half-life of this compound (6.4 min, 37C, pH 7.4) appeared to be …
Number of citations: 3 www.sciencedirect.com
MJ Resio, HL DeVroom - Journal of Neuroscience Nursing, 1986 - journals.lww.com
… ABSTRACT Glioblastoma multiforme is a highly malignant and rapid-growing primary brain tumor It constitutes one-fourth of all intracranial tumors and about half of all gliomas Survival …
Number of citations: 4 journals.lww.com
TD Brown, DS Ettinger, RC Donehower - Journal of Clinical Oncology, 1986 - ascopubs.org
… Thirty-eight patients with refractory solid tumors received spiromustine as part of … spiromustine and at frequent intervals following the drug. The maximum tolerated dose of spiromustine (…
Number of citations: 14 ascopubs.org
M Prados, L Rodriguez, M Seager… - Cancer treatment …, 1987 - books.google.com
… Spirohydantoin mustard (spiromustine) is a nitrogen mustard alkylating agent coupled with … With this background, a phase II study was conducted using spiromustine for recurrent brain …
Number of citations: 11 books.google.com
U Sanyal, S Bhattacharya, U Sadhu, S Dutta, H Das… - Cancer letters, 1993 - Elsevier
… has been synthesised as a potential analog of spiromustine (NSC 172112). The LDSo value was … The chemical alkylating activity has been compared with spiromustine and another …
Number of citations: 12 www.sciencedirect.com
M Ghosh, S Bhattacharya, U Sadhu, S Dutta, U Sanyal - Cancer letters, 1997 - Elsevier
… We have also compared its chemical alkylating activity [8] with nor-HN2 and spiromustine … alkylating activity than nor-HN2 and has comparable activity with spiromustine (Table 2). …
Number of citations: 11 www.sciencedirect.com
L Sigman, D Van Echo, M Egorin - Proc Am Soc Clin Oncol, 1984
Number of citations: 7

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